2,9-Dimethyladenine
Overview
Description
2,9-Dimethyladenine is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. The compound has the molecular formula C₇H₉N₅ and a molecular weight of 163.1799 g/mol . It is characterized by the presence of two methyl groups attached to the adenine ring at positions 2 and 9.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethyladenine can be achieved through various methods. One efficient synthetic route involves the alkylation of adenine derivatives. For instance, the Mitsunobu reaction under microwave-assisted conditions has been employed to prepare alkylated aminopurines, including this compound . This method involves the use of achiral and chiral 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol as alkylating agents, resulting in the formation of alkylated purines with high regioselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions using adenine as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,9-Dimethyladenine undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at different positions on the purine ring.
Oxidation and Reduction: These reactions can modify the functional groups attached to the adenine ring.
Common Reagents and Conditions:
Alkylation: Common reagents include alkyl halides and alkylating agents under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation can lead to the formation of various N-alkylated adenine derivatives.
Scientific Research Applications
2,9-Dimethyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 2,9-Dimethyladenine involves its interaction with various molecular targets. As a purine derivative, it can mimic the natural substrates of enzymes involved in nucleic acid metabolism. This interaction can inhibit or modulate the activity of these enzymes, leading to potential therapeutic effects. The specific pathways and molecular targets are still under investigation, but the compound’s ability to interfere with nucleic acid synthesis and repair is of particular interest .
Comparison with Similar Compounds
2-Methyladenine: Similar in structure but with only one methyl group at position 2.
9-Methyladenine: Contains a single methyl group at position 9.
N6-Methyladenine: Methyl group attached at the N6 position of the adenine ring.
Uniqueness: 2,9-Dimethyladenine is unique due to the presence of two methyl groups at specific positions on the adenine ring. This structural modification can significantly alter its chemical properties and biological activity compared to other methylated adenine derivatives .
Properties
IUPAC Name |
2,9-dimethylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMXXYPZQWVFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227276 | |
Record name | 2,9-Dimethyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76470-20-7 | |
Record name | 2,9-Dimethyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076470207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,9-Dimethyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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